Ethyl 2,3,4-trimethoxybenzoate
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Overview
Description
Ethyl 2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is an ester derivative of 2,3,4-trimethoxybenzoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of three methoxy groups on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2,3,4-trimethoxybenzoate typically involves the esterification of 2,3,4-trimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,4-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or sodium methoxide in aprotic solvents.
Major Products Formed:
Oxidation: 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.
Reduction: 2,3,4-trimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2,3,4-trimethoxybenzoate involves its interaction with specific molecular targets. The methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of cellular pathways. The ester group can be hydrolyzed to release the active 2,3,4-trimethoxybenzoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2,3,4-trimethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4,5-trimethoxybenzoate: This compound has methoxy groups at the 3, 4, and 5 positions instead of 2, 3, and 4. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
Mthis compound: The methyl ester analog has similar properties but may differ in terms of solubility and reactivity due to the smaller alkyl group.
2,3,4-Trimethoxybenzoic acid: The free acid form is more reactive in certain chemical reactions and can be used as a starting material for the synthesis of various derivatives
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2,3,4-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-5-17-12(13)8-6-7-9(14-2)11(16-4)10(8)15-3/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNGESOZAVCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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